Ammonium sulphate-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H5NO4S |

|---|---|

Molecular Weight |

120.14 g/mol |

InChI |

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)/i/hD5 |

InChI Key |

BIGPRXCJEDHCLP-NSPFYZSMSA-N |

Isomeric SMILES |

[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H] |

Canonical SMILES |

N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Sulfate-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium sulfate-d8 ((ND₄)₂SO₄), a stable isotope-labeled compound valuable in various scientific research applications, including biomolecular NMR, metabolomics, and proteomics. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in structured tables and process workflows as diagrams.

Synthesis of Ammonium Sulfate-d8

The synthesis of ammonium sulfate-d8 is primarily achieved through the neutralization reaction of deuterated ammonia (ND₃) with sulfuric acid (H₂SO₄). For complete deuteration, deuterated sulfuric acid (D₂SO₄) and recrystallization from deuterium oxide (D₂O) are employed to ensure high isotopic purity.[1]

Experimental Protocol

This protocol describes a representative method for the synthesis of ammonium sulfate-d8.

Materials:

-

Deuterated ammonia (ND₃) gas or solution in D₂O

-

Sulfuric acid (H₂SO₄) or Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet (if using ND₃ gas), and a pH probe

-

Cooling bath (ice-water or other)

-

Crystallization dish

-

Vacuum filtration apparatus

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a solution of sulfuric acid (or deuterated sulfuric acid) in D₂O in the reaction vessel. The concentration should be carefully chosen to allow for complete neutralization and subsequent crystallization.

-

Cooling: Immerse the reaction vessel in a cooling bath to maintain a temperature of 20-25°C throughout the reaction. This is crucial for controlling the exothermic neutralization reaction.[1]

-

Neutralization: Slowly bubble deuterated ammonia gas through the sulfuric acid solution with constant stirring. Alternatively, add a solution of deuterated ammonia in D₂O dropwise.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of deuterated ammonia should continue until a pH of 4.5-5.5 is reached and maintained.[1]

-

Crystallization: Once the neutralization is complete, transfer the resulting solution to a crystallization dish. Concentrate the solution by slow evaporation of D₂O under reduced pressure or gentle heating.

-

Purification by Recrystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. To enhance isotopic purity, the obtained crystals should be redissolved in a minimal amount of hot D₂O and recrystallized.[1]

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual D₂O.

Stoichiometry: The overall balanced chemical equation for the synthesis is:

2ND₃ + H₂SO₄ → (ND₄)₂SO₄

or for a fully deuterated synthesis:

2ND₃ + D₂SO₄ → (ND₄)₂SO₄ + 2D₂O

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of ammonium sulfate-d8.

Characterization of Ammonium Sulfate-d8

The synthesized ammonium sulfate-d8 is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ammonium sulfate-d8 is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | (ND₄)₂SO₄ | [1] |

| Molecular Weight | 140.19 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | >280 °C (decomposes) | |

| Isotopic Purity (D) | Typically >98 atom % |

Spectroscopic and Analytical Data

The following sections detail the expected outcomes from various analytical techniques used to characterize ammonium sulfate-d8.

NMR spectroscopy is a powerful tool for confirming the deuteration of the ammonium ion.

-

²H (Deuterium) NMR: A single resonance is expected for the deuterium nuclei in the ND₄⁺ ion. The chemical shift will be similar to that of the protons in the NH₄⁺ ion.

-

¹H (Proton) NMR: The absence or significant reduction of the proton signal for the ammonium ion confirms a high level of deuteration.

-

¹⁵N NMR: If ¹⁵N-labeled ammonia is used in the synthesis, ¹⁵N NMR can be employed to study the nitrogen environment.

A study on deuterated ammonium sulfate using deuteron magnetic resonance reported a quadrupole coupling constant of 161.9 ± 0.3 kc/sec at liquid nitrogen temperature.

Vibrational spectroscopy provides information on the functional groups present in the molecule. The substitution of hydrogen with deuterium results in a shift of the vibrational frequencies to lower wavenumbers due to the heavier mass of deuterium.

| Vibrational Mode | Unlabeled (NH₄)₂SO₄ (cm⁻¹) | Expected for (ND₄)₂SO₄ (cm⁻¹) | Technique |

| N-H/N-D Stretch | ~3200 | ~2400 | IR, Raman |

| N-H/N-D Bend | ~1400 | ~1050 | IR, Raman |

| S-O Stretch (ν₃) | ~1100 | ~1100 | IR, Raman |

| S-O Bend (ν₄) | ~615 | ~615 | IR, Raman |

| S-O Symmetric (ν₁) | ~975 | ~975 | Raman |

Note: The expected values for (ND₄)₂SO₄ are approximate and are based on the theoretical mass effect.

Mass spectrometry can be used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution. For inorganic salts like ammonium sulfate, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed, often detecting the ammonium-d₄ cation (ND₄⁺).

| Ion Fragment | Expected m/z |

| [ND₄]⁺ | 22.05 |

| [SO₄]²⁻ | 96.06 |

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to assess purity.

| Element | Theoretical % |

| Nitrogen | 19.99 |

| Deuterium | 5.75 |

| Sulfur | 22.88 |

| Oxygen | 45.65 |

Characterization Workflow

Caption: A diagram outlining the analytical methods for the characterization of ammonium sulfate-d8.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ammonium Sulfate

Introduction

Deuterated ammonium sulfate, with the chemical formula (ND₄)₂SO₄, is an isotopically substituted form of ammonium sulfate where hydrogen atoms are replaced by deuterium.[1] This substitution imparts distinct physical and chemical characteristics that make it a valuable compound for specialized research applications, particularly in structural biology, materials science, and analytical chemistry.[1] Its primary utility stems from the different nuclear properties of deuterium compared to hydrogen, which is leveraged in techniques like neutron diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of deuterated ammonium sulfate, detailed experimental protocols for its characterization, and a summary of its key applications for researchers, scientists, and drug development professionals.

Molecular and General Properties

Deuterated ammonium sulfate is a white, crystalline solid synthesized by neutralizing deuterated ammonia with sulfuric acid, followed by purification through recrystallization from deuterium oxide (D₂O).[1] The final product typically has an isotopic purity of over 98 atom % deuterium. The substitution of hydrogen with the heavier deuterium isotope results in a higher molecular weight compared to its protiated counterpart.

Table 1: General and Molecular Properties of Deuterated Ammonium Sulfate

| Property | Value | Source(s) |

| Chemical Formula | (ND₄)₂SO₄ | |

| Molecular Weight | 140.19 g/mol | |

| Labeled CAS Number | 13814-01-2 | |

| Unlabeled CAS Number | 7783-20-2 | |

| Appearance | Fine white hygroscopic granules or crystals | |

| Isotopic Purity | >98 atom % D |

Synthesis and Quality Control Workflow

The synthesis of deuterated ammonium sulfate is a straightforward acid-base neutralization reaction. The process is designed to achieve high levels of deuteration and chemical purity.

Experimental Protocol: Synthesis The synthesis involves the careful neutralization of deuterated ammonia (ND₃) with sulfuric acid. Post-synthesis, the product is recrystallized from deuterium oxide (D₂O) to eliminate residual reactants and enhance isotopic enrichment. Quality control is typically performed using mass spectrometry to confirm the molecular weight and isotopic purity, and infrared (IR) spectroscopy to verify the presence of N-D bonds and the sulfate group.

Crystallographic Properties and Phase Transition

Ammonium sulfate undergoes a reversible order-disorder phase transition from a paraelectric to a ferroelectric state upon cooling. At room temperature, it crystallizes in the centrosymmetric orthorhombic space group Pnam. Below its transition temperature (T_c) of approximately -49.5 °C (223.65 K), the crystal symmetry changes to the polar orthorhombic space group Pna2₁, giving rise to its ferroelectric properties. While some studies suggest this transition is not significantly altered by deuteration, others, using infrared spectroscopy, have indicated the possibility of transitions at both 225 K and ~223 K in (ND₄)₂SO₄. Deuteration is known to alter lattice parameters and elongate hydrogen-bonding distances by 0.02–0.05 Å, which can enhance the crystal's thermal stability.

References

A Technical Guide to High-Purity Ammonium Sulphate-d8 for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Ammonium sulphate-d8. This deuterated isotopic analogue of ammonium sulphate is a critical reagent in various scientific disciplines, particularly in structural biology, proteomics, and drug metabolism studies. This guide provides a comparative overview of commercial suppliers, detailed technical specifications, and experimental protocols for its use.

Introduction to this compound

This compound, with the chemical formula (ND₄)₂SO₄ and CAS number 13814-01-2, is the deuterated form of ammonium sulphate where the eight hydrogen atoms have been replaced with deuterium.[1][2][3] This isotopic substitution makes it an invaluable tool in analytical and research applications where the introduction of a stable heavy isotope is required. Its primary applications include its use as a nitrogen source in cell growth media for the expression of isotopically labeled proteins for Nuclear Magnetic Resonance (NMR) spectroscopy, as a reagent in protein precipitation and crystallization, and as an internal standard or matrix additive in mass spectrometry.[2][4]

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer high-purity this compound for research and development purposes. The selection of a suitable supplier often depends on the required isotopic and chemical purity, available grades, and the specific application. Below is a comparison of the technical specifications from several prominent suppliers.

Quantitative Data Summary

| Supplier | Product Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | Molecular Weight ( g/mol ) | Form | Additional Notes |

| Sigma-Aldrich | 175684 | 98 | - | 140.19 | Solid | Suitable for NMR. |

| Cambridge Isotope Laboratories, Inc. | DLM-1100-5 | 98 | ≥98% | 140.19 | Solid | Applications in Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Synthetic Intermediates. |

| MedChemExpress | HY-W010313S | - | ≥99.0% (AR) | 140.19 | - | Labeled as "Ammonium sulphate,≥99.0%,AR". |

| EvitaChem | EVT-12195699 | 98 | - | 140.19 | Solid | Primarily used in biochemical research and analytical chemistry. |

| Clearsynth | CS-R-00095 | - | - | - | - | Stock status requires inquiry. |

| Eurisotop (a subsidiary of CIL) | DLM-1100-10 | 98 | 98% | 140.19 | Solid | |

| Vulcanchem | - | >98 | - | 140.19 | - | States that isotopic purity is confirmed by mass spectrometry and IR spectroscopy. |

Experimental Protocols

The following sections provide detailed methodologies for common applications of Ammonium sulphate. While these protocols are generally applicable, the use of the deuterated form (this compound) is specified where relevant for isotopic labeling purposes.

Protein Precipitation ("Salting Out")

Ammonium sulphate precipitation is a widely used method for the fractionation and concentration of proteins based on their differential solubility at high salt concentrations.

Materials:

-

High-purity this compound (or standard Ammonium sulphate for non-labeling applications)

-

Protein solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Centrifuge capable of >5,000 x g

-

Dialysis tubing and buffer

Procedure:

-

Initial Preparation: Clarify the protein solution by centrifugation at 10,000 x g for 15-30 minutes at 4°C to remove any cellular debris or aggregates. Measure the initial volume of the supernatant.

-

Ammonium Sulphate Addition: Slowly add finely ground solid this compound to the protein solution with gentle stirring. The amount to be added can be calculated based on the desired final saturation percentage. It is crucial to add the salt gradually to avoid localized high concentrations that can cause irreversible protein precipitation. The addition should be performed at a low temperature (e.g., 4°C) to minimize protein denaturation.

-

Precipitation: Continue stirring for approximately 30 minutes to one hour after all the salt has dissolved to allow for the equilibration of the protein precipitation.

-

Centrifugation: Collect the precipitated protein by centrifugation at >5,000 x g for 30 minutes at 4°C.

-

Fractional Precipitation (Optional): To separate proteins with different solubilities, a stepwise increase in ammonium sulphate concentration can be performed. After each addition and centrifugation step, the supernatant is transferred to a new tube for the next round of precipitation, and the pellet is saved.

-

Resolubilization and Dialysis: Carefully decant the supernatant. The protein pellet can be resolubilized in a minimal volume of a suitable buffer. To remove the excess ammonium sulphate, the resolubilized protein solution is then dialyzed against a large volume of the desired buffer.

Sample Preparation for NMR Spectroscopy

For NMR studies of proteins, uniform isotopic labeling with ¹⁵N is common. This compound can serve as the deuterated nitrogen source in the growth media for protein expression.

Materials:

-

Minimal media (e.g., M9) for bacterial expression

-

¹⁵N-labeled this compound

-

Other necessary nutrients and inducing agents (e.g., glucose, IPTG)

-

Bacterial expression strain (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the protein of interest.

Procedure:

-

Media Preparation: Prepare the minimal media according to standard protocols, but substitute the standard ammonium chloride or ammonium sulphate with ¹⁵N-labeled this compound as the sole nitrogen source. The concentration will depend on the specific media recipe.

-

Cell Growth and Induction: Inoculate the media with a starter culture of the expression strain. Grow the cells at the optimal temperature (e.g., 37°C) with shaking until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Harvesting and Lysis: After a suitable induction period (typically 4-16 hours at a lower temperature like 18-25°C), harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

-

Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Sample Preparation: After purification, the protein is concentrated and buffer-exchanged into a suitable NMR buffer. The final sample is then transferred to an NMR tube. The use of this compound during expression will result in a protein that is deuterated at exchangeable amine protons, which can be advantageous in certain NMR experiments.

Use in Mass Spectrometry

Ammonium sulphate can be used as an additive in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to enhance the signal of peptides and improve in-source decay (ISD) for sequencing.

Materials:

-

Peptide sample

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

-

Ammonium sulphate solution (e.g., 3M)

-

MALDI target plate

Procedure:

-

Sample Preparation: On the MALDI target plate, spot a small volume (e.g., 0.3 µL) of the peptide solution.

-

Additive Addition: To the same spot, add an equal volume of the ammonium sulphate solution.

-

Matrix Addition: Finally, add an equal volume of the MALDI matrix solution to the spot and allow it to co-crystallize.

-

Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. The addition of ammonium sulphate has been shown to enhance ionization and fragmentation, aiding in peptide sequencing.

Conclusion

High-purity this compound is a versatile and essential reagent for modern research in the life sciences and drug development. Careful consideration of the technical specifications from various commercial suppliers is crucial to ensure the quality and reproducibility of experimental results. The protocols outlined in this guide provide a solid foundation for the application of this deuterated compound in protein precipitation, isotopic labeling for NMR spectroscopy, and mass spectrometry. For all applications, it is recommended to obtain a detailed Certificate of Analysis from the chosen supplier to confirm the purity and impurity profile of the specific lot being used.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Ammonium sulfate and MALDI in-source decay: a winning combination for sequencing peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein precipitation using ammonium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ammonium sulfate (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1100-5 [isotope.com]

The Dawn of a Heavy Isotope: An In-depth Technical Guide to the Early Research Applications of Deuterium-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

The discovery of deuterium in 1931 by Harold Urey marked a pivotal moment in the landscape of biological and chemical sciences. This stable, heavy isotope of hydrogen, with its subtle yet significant mass difference, provided an unprecedented tool to trace, quantify, and understand the intricate mechanisms of life. This technical guide delves into the foundational, early research applications of deuterium-labeled compounds, providing a detailed look at the experimental protocols and quantitative data that laid the groundwork for modern metabolic studies, mechanistic enzymology, and quantitative bioanalysis.

Tracing the Dynamic State of Metabolism: The Schoenheimer and Rittenberg Revolution

Prior to the 1930s, the prevailing view of metabolism was largely static. It was the groundbreaking work of Rudolf Schoenheimer and David Rittenberg that shattered this paradigm, revealing the dynamic state of bodily constituents. By employing deuterium as a tracer, they demonstrated that fats and other molecules are in a constant state of flux, being synthesized, broken down, and replaced.

Experimental Protocol: Fatty Acid Turnover in Mice

This protocol is a composite of the methodologies described in Schoenheimer and Rittenberg's seminal papers, particularly their 1936 and 1938 publications in the Journal of Biological Chemistry.

Objective: To determine the rate of synthesis and turnover of fatty acids in mice.

Materials:

-

Adult mice

-

A diet low in fat (e.g., bread)

-

Heavy water (Deuterium oxide, D₂O) of a known concentration (e.g., 2 atom per cent deuterium)

-

Apparatus for the isolation and separation of fatty acids

-

Instrumentation for determining deuterium content (in the 1930s, this was typically done by measuring the density of water produced from the combustion of the sample)

Procedure:

-

Animal Husbandry and Diet: Mice were maintained on a diet low in fat to ensure that the majority of their fatty acids were synthesized de novo.

-

Administration of Heavy Water: The mice were provided with drinking water containing a known enrichment of D₂O for varying periods (e.g., 2, 3, 6, and 15 days). This allowed for the incorporation of deuterium into newly synthesized molecules.

-

Tissue Collection: At the end of the experimental period, the mice were euthanized, and various tissues were collected, including fat depots, liver, intestinal wall, and kidneys.

-

Lipid Extraction and Separation: The lipids were extracted from the collected tissues. The fatty acids were then isolated and separated into saturated and unsaturated fractions.

-

Deuterium Analysis: The deuterium content of the isolated fatty acid fractions was determined. This was achieved by combusting the fatty acids to produce water and then measuring the density of that water. The excess density compared to normal water was proportional to the deuterium concentration.

Quantitative Data:

The experiments revealed that deuterium was incorporated into the fatty acids of all tissues, indicating active synthesis. The rate of incorporation and turnover was surprisingly rapid.

| Tissue | Deuterium Content in Saturated Fatty Acids (atom % excess) after 15 days | Calculated Half-life of Fatty Acids (days) |

| Fat Depots | Approaching the deuterium concentration of the body water | 5 - 9 |

| Liver | High, indicating rapid synthesis | Shorter than fat depots |

| Intestinal Wall | Significant incorporation | - |

| Kidneys | Significant incorporation | - |

Data compiled from descriptions in historical reviews of Schoenheimer's work.

Visualization of the Experimental Workflow:

Elucidating Reaction Mechanisms: The Deuterium Kinetic Isotope Effect

The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of their respective covalent bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength results in a slower rate of reaction if the C-H bond is broken in the rate-determining step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Early organic chemists utilized this effect to probe reaction mechanisms.

Experimental Protocol: The E2 Elimination of 2-Bromopropane

This protocol is based on early studies of the E2 reaction mechanism.

Objective: To determine if the β-C-H bond is broken in the rate-determining step of the elimination reaction of 2-bromopropane with a strong base.

Materials:

-

2-bromopropane

-

2-bromopropane-d₇ (or specifically deuterated at the β-positions)

-

Sodium ethoxide (a strong base)

-

Ethanol (as the solvent)

-

Instrumentation for monitoring the reaction rate (e.g., by titration of the base or spectroscopic analysis of the product formation)

Procedure:

-

Synthesis of Deuterated Substrate: 2-bromopropane deuterated at the β-positions is synthesized.

-

Kinetic Runs: Two sets of parallel reactions are set up under identical conditions (temperature, concentration of reactants).

-

Reaction A: 2-bromopropane is reacted with sodium ethoxide in ethanol.

-

Reaction B: Deuterated 2-bromopropane is reacted with sodium ethoxide in ethanol.

-

-

Rate Measurement: The rate of each reaction is measured. This can be done by taking aliquots at various time points and quenching the reaction, followed by analysis of the remaining base concentration or the concentration of the propylene product formed.

-

Calculation of the KIE: The rate constant for the reaction with the non-deuterated substrate (kH) and the deuterated substrate (kD) are determined. The kinetic isotope effect is calculated as the ratio kH/kD.

Quantitative Data:

| Substrate | Relative Rate Constant | Kinetic Isotope Effect (kH/kD) |

| 2-bromopropane | kH | \multirow{2}{*}{~7} |

| 2-bromopropane-d₇ | kD |

The significant KIE value of approximately 7 indicates that the β-C-H bond is indeed broken in the rate-determining step, providing strong evidence for the concerted E2 mechanism.

Visualization of the E2 Reaction Mechanism and the KIE:

The Advent of Quantitative Bioanalysis: Deuterium-Labeled Internal Standards in Mass Spectrometry

The development of mass spectrometry provided a highly sensitive and specific method for identifying and quantifying molecules. The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, became a cornerstone of quantitative mass spectrometry. By adding a known amount of the deuterated analog of the analyte to a sample, variations in sample preparation and instrument response can be accurately corrected for.

Experimental Protocol: Quantification of Prostaglandins by GC-MS

This protocol is based on a 1979 study on the quantitative measurement of prostaglandins E1 and E2.

Objective: To accurately quantify the levels of prostaglandins E1 (PGE1) and E2 (PGE2) in a biological sample using a deuterated internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., seminal fluid)

-

Deuterated internal standard: (3,3,4,4-²H₄)PGE2

-

Reagents for extraction and derivatization of prostaglandins

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with selected ion monitoring (SIM) capability

Procedure:

-

Sample Preparation: A known amount of the deuterated internal standard, (3,3,4,4-²H₄)PGE2, is added to the biological sample.

-

Extraction: The prostaglandins (both the endogenous and the deuterated standard) are extracted from the sample matrix.

-

Derivatization: The prostaglandins are chemically modified (e.g., converted to their methyl ester-trimethylsilyl ether derivatives) to make them volatile and suitable for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and quantifies specific ions.

-

Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor specific ions characteristic of the analyte and the internal standard. For example, it would monitor the molecular ion of the derivatized PGE1 and PGE2, and the corresponding, heavier ion of the deuterated PGE2 standard.

-

Quantification: The concentration of the endogenous prostaglandins is determined by comparing the peak area of their characteristic ions to the peak area of the known amount of the deuterated internal standard.

Quantitative Data:

The use of a deuterated internal standard allows for the creation of a linear calibration curve over a wide range of concentrations, enabling accurate quantification.

| Analyte | Internal Standard | Linear Range (ng) |

| Prostaglandin E1 | (3,3,4,4-²H₄)PGE2 | 1 - 70 |

| Prostaglandin E2 | (3,3,4,4-²H₄)PGE2 | 1 - 70 |

Visualization of the Isotope Dilution Mass Spectrometry Workflow:

Measuring Water Turnover: The First Biological Tracer Experiment

One of the very first biological tracer experiments was conducted by George de Hevesy and Erich Hofer in 1934. They used heavy water to estimate the rate at which water is eliminated from the human body.

Experimental Protocol: Water Turnover in the Human Body

This protocol is based on descriptions of the 1934 experiment.

Objective: To determine the average residence time of water molecules in the human body.

Materials:

-

A human volunteer

-

A known volume of water with a slightly elevated concentration of heavy water (D₂O)

-

Method for collecting urine samples over time

-

Instrumentation to measure the deuterium concentration in water samples (e.g., by measuring the density of the water)

Procedure:

-

Baseline Measurement: A baseline urine sample is collected to determine the natural abundance of deuterium in the subject's body water.

-

Administration of Heavy Water: The volunteer drinks a known volume of water containing a known, slightly enriched concentration of D₂O.

-

Sample Collection: Urine samples are collected at regular intervals over a period of several days.

-

Deuterium Analysis: The deuterium concentration in each urine sample is measured.

-

Data Analysis: The decline in the deuterium concentration in the urine over time is plotted. This decay curve is used to calculate the rate of water elimination and the average residence time (or half-life) of water molecules in the body.

Quantitative Data:

| Parameter | Value |

| Average half-life of water in the human body | ~9 days |

This pioneering experiment provided the first quantitative measure of the dynamic state of water in a living organism.

Visualization of the Water Turnover Concept:

The early applications of deuterium-labeled compounds revolutionized our understanding of biological and chemical processes. These foundational studies, with their meticulous experimental designs and groundbreaking findings, paved the way for the sophisticated isotopic tracer techniques that are indispensable in modern research and drug development.

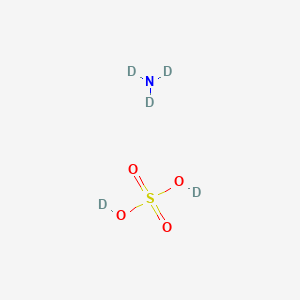

Molecular formula and structure of Ammonium sulphate-d8

An In-depth Technical Guide to Ammonium Sulfate-d8

Introduction

Ammonium sulfate-d8, a deuterated isotopologue of ammonium sulfate, is a specialized chemical compound valuable in various scientific research and development applications. Its primary utility lies in its use as a stable isotope-labeled standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For drug development professionals and biochemists, it serves as a crucial reagent in protein purification processes, particularly for "salting out" proteins from aqueous solutions.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, physical properties, and common experimental applications.

Molecular Formula and Structure

Ammonium sulfate-d8 consists of two deuterated ammonium cations ([ND₄]⁺) and one sulfate anion ([SO₄]²⁻). The eight hydrogen atoms of the two ammonium ions are replaced with deuterium, a stable isotope of hydrogen.

-

Molecular Formula : (ND₄)₂SO₄

-

InChI Key : BFNBIHQBYMNNAN-KTOHAENGSA-N

-

Canonical SMILES : [2H]--INVALID-LINK--([2H])[2H].[2H]--INVALID-LINK--([2H])[2H].[O-]S(=O)(=O)[O-]

The structure is ionic, with electrostatic forces holding the ammonium and sulfate ions together in a crystal lattice in its solid state. In solution, it dissociates into its constituent ions.

Physicochemical Properties

The quantitative properties of Ammonium sulfate-d8 are summarized in the table below. These properties are critical for its application in experimental settings, influencing solubility, stability, and use in analytical instrumentation.

| Property | Value |

| Molecular Weight | 140.19 g/mol |

| Isotopic Purity | 98 atom % D |

| Physical Form | Solid |

| Melting Point | >280 °C (decomposes) |

| CAS Number | 13814-01-2 |

Experimental Protocols

Synthesis of Ammonium Sulfate

The synthesis of ammonium sulfate, which can be adapted for its deuterated form, is typically achieved through the acid-base neutralization reaction between ammonia and sulfuric acid.

Objective: To synthesize Ammonium sulfate by reacting ammonia with sulfuric acid. For the deuterated form, deuterated ammonia (ND₃) and deuterated sulfuric acid (D₂SO₄) in D₂O would be used.

Materials:

-

Ammonia solution (or deuterated ammonia)

-

Dilute sulfuric acid (or deuterated sulfuric acid)

-

Evaporating basin

-

Stirring rod

-

pH indicator paper

-

Tripod and gauze

-

Bunsen burner or heating mantle

-

Filtration apparatus (funnel, filter paper)

-

Watch glass

Procedure:

-

Carefully measure a specific volume of dilute sulfuric acid and place it into an evaporating basin.

-

Slowly add the ammonia solution to the sulfuric acid while continuously stirring. This is an exothermic reaction.

-

Periodically check the pH of the solution using indicator paper. Continue adding ammonia solution until the solution is neutralized (pH ≈ 7).

-

Gently heat the resulting solution to evaporate the water, concentrating the ammonium sulfate. Avoid boiling to prevent splashing.

-

Once the volume is significantly reduced or crystals begin to form, remove the solution from the heat and allow it to cool slowly.

-

Crystals of ammonium sulfate will form upon cooling.

-

Separate the crystals from the remaining solution by filtration.

-

Wash the crystals with a small amount of cold deionized water (or D₂O for the deuterated product) and allow them to dry.

Protein Precipitation (Salting Out)

Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins from a complex mixture. The high salt concentration reduces the solubility of proteins, causing them to precipitate.

Objective: To selectively precipitate a target protein from a biological sample.

Materials:

-

Protein solution (e.g., cell lysate, serum)

-

Solid, analytical grade Ammonium sulfate-d8 (or standard ammonium sulfate)

-

Chilled precipitation buffer (e.g., 50 mM Tris or HEPES)

-

Mortar and pestle (to grind any lumps of ammonium sulfate)

-

Stir plate and magnetic stir bar

-

Refrigerated centrifuge

-

Resolubilization buffer

Procedure:

-

Place the protein solution in a beaker on a stir plate in a cold room or on ice. Begin gentle stirring.

-

Slowly add finely ground ammonium sulfate to the solution. The amount to be added is calculated based on the initial and desired final saturation percentage.

-

Allow the solution to stir gently for approximately 30 minutes to ensure equilibrium is reached.

-

Transfer the solution to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Carefully decant the supernatant, which contains proteins that are soluble at that specific ammonium sulfate concentration.

-

The protein pellet can be resolubilized in a minimal volume of a suitable buffer for further purification steps like dialysis or chromatography.

Logical Relationships and Diagrams

The following diagram illustrates the dissociation of Ammonium sulfate-d8 in an aqueous solution, a fundamental concept for its application in biochemical protocols.

Dissociation of Ammonium sulfate-d8 in solution.

References

A Technical Guide to the Stability and Storage of Ammonium Sulphate-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Ammonium sulphate-d8 ((ND₄)₂SO₄). While specific stability studies on the deuterated form are not extensively published, the physical and chemical properties governing stability are largely identical to those of standard ammonium sulphate. Deuteration does not significantly alter the salt's thermal stability or hygroscopic nature. Therefore, data for non-labeled ammonium sulphate is presented as a reliable surrogate.

Chemical and Physical Properties

This compound is a deuterated inorganic salt widely used in biochemical research, particularly as a nitrogen source in cell growth media for isotopic labeling in proteomics and metabolomics.[1] Its stability is primarily influenced by its inherent chemical properties, temperature, and ambient moisture.

| Property | Value | References |

| Chemical Formula | (ND₄)₂SO₄ | [1] |

| Molecular Weight | 140.19 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Melting Point | Decomposes >280 °C | |

| Solubility | Highly soluble in water; insoluble in alcohol and acetone. | |

| Hygroscopicity | Absorbs moisture from the air, deliquesces at ~80% relative humidity. |

Stability Profile

This compound is a stable compound under standard recommended storage conditions. The primary factors that can compromise its integrity are exposure to high temperatures and excessive moisture.

Thermal Stability

The thermal decomposition of ammonium sulphate is a well-studied, multi-stage process that begins at temperatures significantly above ambient conditions. The compound does not have a true melting point, as it begins to decompose before it can melt.

Table 2.1: Thermal Decomposition Stages of Ammonium Sulphate

| Temperature Range (°C) | Decomposition Stage | Primary Products | References |

| > 250 °C | Initial decomposition (deamination) | Ammonium bisulphate (NH₄HSO₄) and Ammonia (NH₃) | |

| 305 - 345 °C | Dehydration of bisulphate | Ammonium pyrosulphate ((NH₄)₂S₂O₇) and Water (H₂O) | |

| 345 - 420 °C | Pyrosulphate decomposition | Ammonia (NH₃), Sulphur dioxide (SO₂), Nitrogen (N₂), Water (H₂O) |

This decomposition pathway indicates that this compound is highly stable at typical laboratory and storage temperatures.

Hygroscopic Stability and Caking

Ammonium sulphate is hygroscopic, meaning it will readily absorb moisture from the atmosphere. This is a critical consideration for storage and handling.

-

Deliquescence Point : The critical relative humidity (RH) at which ammonium sulphate absorbs enough atmospheric water to dissolve and form a liquid solution is approximately 80% RH at room temperature.

-

Caking : Prolonged exposure to humidity below the deliquescence point can still lead to moisture absorption, causing the crystalline powder to clump together or "cake". This does not represent chemical degradation but can make handling and accurate weighing difficult. Note that caking over time is considered normal for this material.

Recommended Storage and Handling

To maintain the purity and physical properties of this compound, adherence to proper storage and handling protocols is essential.

Table 3.1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | References |

| Temperature | Room temperature (15 °C to 25 °C). A broader range of 4 °C to 32 °C is also acceptable. | To prevent thermal decomposition, which only occurs at very high temperatures. | |

| Humidity | Store in a dry place. Relative Humidity should be kept below 60%. | To prevent moisture absorption, deliquescence, and caking. | |

| Atmosphere | Store in a well-ventilated area. | To prevent accumulation of any potential off-gassing, although unlikely under normal conditions. | |

| Containers | Keep in original, tightly sealed containers (e.g., glass or plastic). | To protect from atmospheric moisture and contamination. | |

| Light | Store away from direct sunlight. | While not highly light-sensitive, this is a general good practice to prevent potential long-term degradation from heat. | |

| Incompatibilities | Store away from strong alkalis, strong acids, and strong oxidizing agents. | To prevent chemical reactions that could lead to degradation or the release of ammonia gas. |

Handling Precautions

When handling this compound, standard laboratory safety practices should be observed:

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat. If handling large quantities that may generate dust, a dust mask is recommended.

-

Ventilation : Use in a well-ventilated area to minimize inhalation of any dust.

-

Hygiene : Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after use.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not detailed in the literature, a general protocol can be established based on standard analytical techniques for ammonium sulphate. Such a study would involve storing aliquots of the material under various controlled environmental conditions (e.g., elevated temperature and humidity) and testing them at specified time points.

A. Sample Storage

-

Place accurately weighed samples of this compound in separate, appropriate containers.

-

Store containers in stability chambers under controlled conditions (e.g., 25°C/60%RH, 40°C/75%RH).

-

At predetermined intervals (e.g., 0, 3, 6, 12 months), remove a sample for analysis.

B. Analytical Methods for Purity and Degradation

-

Appearance : Visually inspect the sample for any changes in color, clumping, or deliquescence.

-

Moisture Content : Determine the water content using a standard method like Karl Fischer titration or by calculating the loss on drying (e.g., drying at 105-110°C for 2 hours).

-

Assay (Ammonium Content) : The ammonium content can be determined by Kjeldahl digestion followed by titration, or by liberating ammonia with a strong base and using an ammonia ion-selective electrode. A decrease in ammonium content could indicate degradation.

-

Sulphate Content : The sulphate content can be determined using ion chromatography.

-

Acidity/Alkalinity : Dissolve the sample in water and measure the pH. A significant change from the initial value could indicate the presence of degradation products like free acid. Titration with a standardized base can quantify free acid content.

Visualization of Stability Factors

The following diagram illustrates the key environmental factors that influence the stability of solid this compound and the potential outcomes.

References

An In-depth Technical Guide to Isotopic Labeling with Ammonium Sulfate-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using Ammonium sulfate-d8 for quantitative proteomics. While direct metabolic labeling with Ammonium sulfate-d8 is not a widely documented standard technique, this document outlines the theoretical framework and practical considerations by drawing parallels with the well-established method of deuterium labeling using heavy water (D₂O). This guide is intended to serve as a technical resource for researchers interested in applying deuterium labeling for the study of protein dynamics, signaling pathways, and drug development.

Core Principles of Metabolic Deuterium Labeling

Isotopic labeling is a powerful technique used to track the incorporation of isotopes into molecules to study metabolic pathways, protein turnover, and other cellular processes.[1] In quantitative proteomics, stable isotope labeling allows for the accurate comparison of protein abundance between different experimental conditions.[2]

Metabolic labeling with deuterium involves introducing a deuterium source into the cellular environment, which is then incorporated into newly synthesized biomolecules.[3] In the context of protein analysis, deuterium from a source like Ammonium sulfate-d8 would be incorporated into the carbon-hydrogen bonds of non-essential amino acids during their biosynthesis.[3] These deuterated amino acids are then used by the cell's translational machinery to synthesize new proteins.

By using mass spectrometry, the mass shift caused by the incorporated deuterium can be detected and quantified, allowing for the differentiation between pre-existing ("light") and newly synthesized ("heavy") protein populations.[4] This enables the study of protein turnover rates, which is crucial for understanding cellular homeostasis and the effects of therapeutic interventions.

Experimental Protocols

The following protocols are generalized from established deuterium labeling methodologies and adapted for the hypothetical use of Ammonium sulfate-d8 as a primary deuterium source for non-essential amino acid synthesis.

Cell Culture and Metabolic Labeling

-

Medium Preparation : Prepare a custom cell culture medium that is deficient in non-essential amino acids. This will force the cells to synthesize these amino acids de novo, thereby incorporating deuterium from the provided source. Replace the standard ammonium salt in the medium with Ammonium sulfate-d8 at a concentration suitable for the specific cell line. The final concentration of Ammonium sulfate-d8 should be empirically determined to ensure it is not toxic to the cells and supports healthy growth.

-

Cell Seeding and Adaptation : Seed the cells in the custom medium containing the standard, non-deuterated ammonium sulfate and allow them to adapt for at least one cell doubling.

-

Initiation of Labeling : To start the labeling experiment, replace the medium with the custom medium containing Ammonium sulfate-d8.

-

Time-Course Experiment : For protein turnover studies, harvest cells at various time points after the introduction of the labeling medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

-

Cell Harvesting : At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Immediately pellet the cells by centrifugation and store them at -80°C until further processing.

Protein Extraction and Preparation for Mass Spectrometry

-

Cell Lysis : Resuspend the cell pellets in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using sonication or other appropriate methods on ice.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Protein Precipitation (Optional but Recommended) : To concentrate the protein and remove interfering substances, perform an ammonium sulfate precipitation. Slowly add finely ground solid ammonium sulfate to the protein lysate with gentle stirring on ice to a desired saturation percentage (e.g., 80%). Incubate for at least one hour to allow for protein precipitation. Centrifuge at high speed to pellet the precipitated proteins. Discard the supernatant and resuspend the protein pellet in a suitable buffer for downstream processing.

-

Reduction and Alkylation : Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 56°C. Subsequently, alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.

-

In-solution or In-gel Digestion :

-

In-solution Digestion : Dilute the protein sample to reduce the concentration of denaturants. Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

-

In-gel Digestion : Alternatively, separate the proteins by SDS-PAGE. Excise the protein bands of interest, destain, and perform in-gel reduction, alkylation, and digestion with trypsin.

-

-

Peptide Desalting : Acidify the peptide solution with trifluoroacetic acid (TFA). Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) tips or columns. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., acetonitrile) and 0.1% TFA.

-

Sample Preparation for LC-MS/MS : Dry the eluted peptides in a vacuum centrifuge and resuspend them in a solvent compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis : Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation.

-

Data Analysis : Use specialized software to identify the peptides and proteins from the MS/MS spectra by searching against a protein sequence database. Quantify the deuterium incorporation by analyzing the isotopic envelopes of the peptides. The mass shift and the change in the isotopic pattern over time are used to calculate the fractional synthesis rate and, subsequently, the protein turnover rate.

Data Presentation

The following tables provide illustrative examples of the types of quantitative data that can be obtained from a deuterium labeling experiment. The values are representative and would need to be determined experimentally for specific proteins and conditions.

Table 1: Representative Deuterium Incorporation into Non-Essential Amino Acids

| Amino Acid | Number of Exchangeable C-H Bonds | Expected Mass Increase per Residue (Da) |

| Alanine | 4 | ~4.025 |

| Aspartate | 2 | ~2.013 |

| Asparagine | 2 | ~2.013 |

| Glutamate | 4 | ~4.025 |

| Glutamine | 4 | ~4.025 |

| Glycine | 2 | ~2.013 |

| Proline | 7 | ~7.044 |

| Serine | 2 | ~2.013 |

Note: The actual mass increase can vary depending on the specific metabolic pathways active in the cell line and the labeling efficiency.

Table 2: Illustrative Protein Turnover Rates Determined by Deuterium Labeling

| Protein | Function | Half-life (hours) - Control | Half-life (hours) - Treated | Fold Change |

| EGFR | Receptor Tyrosine Kinase | 20 | 12 | -1.7 |

| Akt1 | Serine/Threonine Kinase | 30 | 32 | +1.1 |

| mTOR | Serine/Threonine Kinase | 48 | 36 | -1.3 |

| Cyclin D1 | Cell Cycle Regulator | 1.5 | 4 | +2.7 |

| c-Myc | Transcription Factor | 0.5 | 0.8 | +1.6 |

Note: This table presents hypothetical data to demonstrate the application of deuterium labeling in studying changes in protein turnover upon treatment.

Mandatory Visualizations

Experimental and Analytical Workflow

Signaling Pathways

Quantitative proteomics is frequently used to study the dynamics of signaling pathways in response to various stimuli, including drug treatments. The following diagrams illustrate key signaling pathways that are often investigated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers.

Insulin Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose and lipid metabolism, as well as cell growth and survival. Defects in this pathway can lead to metabolic diseases such as type 2 diabetes.

References

The Role of Deuterated Ammonium Sulfate in Biomolecular NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ammonium sulfate-d8 ((ND₄)₂SO₄) in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Primarily utilized as a reagent for protein precipitation and concentration, its deuterated form is indispensable for preparing high-quality, high-concentration protein samples essential for advanced structural and dynamic studies. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key data for researchers leveraging this powerful technique.

Introduction: The Challenge of Sample Preparation in Biomolecular NMR

Biomolecular NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biological macromolecules in solution. A significant challenge in proton (¹H) NMR is the overwhelming signal from the solvent, typically water, which can obscure the much weaker signals from the protein of interest. To mitigate this, NMR experiments are commonly performed in deuterium oxide (D₂O). However, reagents used in sample preparation, such as salts for precipitation, can reintroduce protons into the sample.

Ammonium sulfate is a widely used salt for protein purification and concentration via a method known as "salting out." The use of its deuterated analogue, ammonium sulfate-d8, is crucial in NMR sample preparation to minimize residual proton signals, thereby enhancing spectral quality and resolution.

The Principle of "Salting Out"

"Salting out" is a process where high concentrations of a salt are used to decrease the solubility of a protein in an aqueous solution, leading to its precipitation.[1] The mechanism involves the competition for water molecules between the salt ions and the protein. At high salt concentrations, the salt ions sequester the bulk of the water molecules for their own hydration shells. This reduces the amount of water available to hydrate the protein's surface, leading to increased protein-protein hydrophobic interactions, aggregation, and eventual precipitation.

Ammonium sulfate is particularly effective for this purpose due to its high solubility in water, its position in the Hofmeister series which indicates it is a protein-stabilizing salt, and its cost-effectiveness.[1] Importantly, precipitation with ammonium sulfate is a non-denaturing process, allowing the precipitated protein to be readily resolubilized in a suitable buffer without loss of its native structure and function.

Why Deuteration is Critical for NMR

In ¹H NMR, the intense signal from residual protons in the solvent can overwhelm the signals from the protein. By using D₂O as the solvent and deuterated reagents, the background proton signal is significantly reduced. When a protein is precipitated with standard ammonium sulfate ((NH₄)₂SO₄), the ammonium ions introduce a substantial number of protons. If this precipitated protein is then redissolved in a D₂O-based buffer for NMR analysis, the contaminating protons from the ammonium sulfate will contribute to a large, unwanted solvent peak.

By using ammonium sulfate-d8 ((ND₄)₂SO₄), where the eight hydrogen atoms are replaced with deuterium, this source of proton contamination is eliminated. This ensures that the final NMR sample has the lowest possible residual proton signal, leading to cleaner spectra with improved signal-to-noise ratios, which is paramount for detailed structural analysis.

Quantitative Data and Physicochemical Properties

The selection of the appropriate form of ammonium sulfate is critical for NMR studies. The following tables summarize key quantitative data for both the deuterated and non-deuterated forms.

Table 1: Physicochemical Properties of Ammonium Sulfate vs. Ammonium Sulfate-d8

| Property | Ammonium Sulfate ((NH₄)₂SO₄) | Ammonium Sulfate-d8 ((ND₄)₂SO₄) |

| Molecular Weight | 132.14 g/mol [2][3] | ~140.19 g/mol [4] |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility in Water | 74.4 g/100 mL at 20°C | Soluble in water, similar to the non-deuterated form |

| Melting Point | 235-280 °C (decomposes) | >280 °C (decomposes) |

| Primary Use in NMR | Not recommended for final sample | Precipitation and concentration of protein for NMR analysis |

Table 2: Representative Ammonium Sulfate Concentrations for Protein Precipitation

The optimal concentration of ammonium sulfate required for precipitation is protein-dependent and must be determined empirically. The values below serve as a general guideline.

| Protein Type / Example | Typical % Saturation for Precipitation |

| Immunoglobulins (e.g., IgG) | 40-50% |

| Most Enzymes | 40-80% |

| Hemoglobin | 70% |

| Serum Albumin | 50% |

| Large Protein Complexes | < 20% |

| Low Molecular Weight Proteins | Often require > 50% |

Experimental Workflow and Protocols

The following section details a typical workflow and protocol for preparing a protein sample for biomolecular NMR using ammonium sulfate-d8 precipitation.

General Experimental Workflow

The overall process involves precipitating the protein of interest from a dilute solution using ammonium sulfate-d8, collecting the concentrated protein, and then exchanging it into a final, deuterated NMR buffer.

Caption: A typical workflow for concentrating a protein sample for NMR using ammonium sulfate-d8.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the ammonium sulfate-d8 precipitation of a protein sample for NMR analysis.

Materials:

-

Protein solution in an initial buffer

-

Ammonium sulfate-d8 ((ND₄)₂SO₄), solid

-

Deuterium oxide (D₂O)

-

Deuterated NMR buffer (e.g., 20 mM d₁₁-Tris-HCl, 50 mM NaCl in 99.9% D₂O, pH 7.0)

-

Dialysis tubing (with appropriate molecular weight cutoff) or a desalting column (gel filtration)

-

Refrigerated centrifuge

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Initial Sample Preparation:

-

Start with a clarified protein solution at 4°C. Determine the initial volume.

-

Place the solution in a beaker with a stir bar on a stir plate in an ice bath.

-

-

Ammonium Sulfate-d8 Addition:

-

Slowly add finely ground solid ammonium sulfate-d8 to the stirring protein solution. Add the salt in small increments to avoid localized high concentrations which could lead to irreversible protein aggregation.

-

Refer to an ammonium sulfate precipitation table to calculate the amount of (ND₄)₂SO₄ needed to reach the desired saturation percentage. Note that these tables are typically for non-deuterated ammonium sulfate, but can be used as a close approximation.

-

Allow the salt to fully dissolve before adding the next increment.

-

-

Precipitation:

-

Once all the ammonium sulfate-d8 has been added, continue to stir the solution gently on ice for an additional 30-60 minutes to ensure complete precipitation.

-

-

Pelleting the Protein:

-

Transfer the protein slurry to a centrifuge tube.

-

Centrifuge at approximately 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.

-

-

Resolubilization:

-

Carefully decant and discard the supernatant.

-

Resuspend the protein pellet in a minimal volume of the desired deuterated NMR buffer. Start with a small volume (e.g., 200-500 µL) and gently pipette up and down to dissolve the pellet.

-

-

Buffer Exchange (Crucial Step):

-

Method A: Dialysis:

-

Transfer the resuspended protein solution into a pre-wetted dialysis cassette or tubing.

-

Perform dialysis against a large volume (at least 200 times the sample volume) of the final deuterated NMR buffer at 4°C.

-

Change the buffer at least twice over a period of 12-24 hours to ensure complete removal of residual ammonium sulfate-d8.

-

-

Method B: Gel Filtration (Desalting Column):

-

Equilibrate a desalting column with the final deuterated NMR buffer according to the manufacturer's instructions.

-

Apply the resuspended protein sample to the column.

-

Collect the fractions containing the protein, which will now be in the desired NMR buffer. This method is generally faster than dialysis.

-

-

-

Final Concentration and Sample Preparation:

-

Concentrate the desalted protein sample to the desired final concentration for NMR (typically 0.1-1.0 mM) using a centrifugal concentrator.

-

Transfer the final sample into a high-quality NMR tube.

-

The sample is now ready for NMR analysis.

-

Decision-Making for Method Selection

While powerful, ammonium sulfate precipitation is not suitable for all proteins. The following decision tree can help researchers decide when this method is appropriate for their NMR sample preparation workflow.

Caption: Decision-making guide for employing ammonium sulfate-d8 precipitation in NMR sample prep.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Protein does not precipitate | Insufficient ammonium sulfate concentration. Protein is highly soluble. | Increase the % saturation of ammonium sulfate-d8. Ensure the salt is fully dissolved. |

| Protein precipitates but does not redissolve | Protein may have denatured or aggregated irreversibly. | Add salt more slowly and at 4°C. Try a lower % saturation. Screen for stabilizing additives (e.g., glycerol, arginine) in the resuspension buffer. |

| Low protein recovery | Pellet was not collected efficiently. Protein remained in the supernatant. | Increase centrifugation time or speed. Test the supernatant for remaining protein and consider a higher % saturation cut. |

| Poor NMR spectral quality (broad lines) | Sample contains aggregates. High viscosity. Residual salt. | Filter the final sample before transferring to the NMR tube. Ensure complete buffer exchange to remove all salt. Optimize buffer conditions (pH, additives). |

Conclusion

Ammonium sulfate-d8 is an invaluable tool for researchers in biomolecular NMR. Its ability to efficiently concentrate proteins from dilute solutions without causing denaturation, combined with its deuterated nature, allows for the preparation of high-quality samples that are essential for acquiring high-resolution NMR data. By following well-defined protocols and understanding the underlying principles of salting out, scientists can overcome common sample preparation bottlenecks and advance their studies of protein structure, dynamics, and interactions.

References

A Deep Dive into Natural Abundance vs. Enriched Ammonium Sulfate-d8: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the choice between natural abundance and isotopically enriched compounds is a critical decision that can significantly impact experimental outcomes. This technical guide provides an in-depth comparison of natural abundance ammonium sulfate and its deuterated counterpart, ammonium sulfate-d8, offering insights into their properties, applications, and the experimental protocols where they play a pivotal role.

Core Concepts: Natural Abundance vs. Isotopic Enrichment

Natural abundance ammonium sulfate, (NH₄)₂SO₄, is composed of elements with their naturally occurring isotopic ratios. For hydrogen, this is predominantly ¹H (protium) with a trace amount of ²H (deuterium), approximately 0.015%. In contrast, enriched ammonium sulfate-d8, (ND₄)₂SO₄, has been synthetically modified to replace the hydrogen atoms with deuterium, typically to an isotopic purity of 98% or higher.[1] This seemingly subtle difference in isotopic composition leads to significant variations in their physical properties and opens up a wide range of applications for the deuterated form, particularly in analytical techniques where isotopic labeling is advantageous.

Quantitative Data Summary

The following tables provide a clear comparison of the key quantitative properties of natural abundance and enriched ammonium sulfate-d8.

Table 1: Physical and Chemical Properties

| Property | Natural Abundance Ammonium Sulfate | Enriched Ammonium Sulfate-d8 |

| Molecular Formula | (NH₄)₂SO₄ | (ND₄)₂SO₄ |

| Molecular Weight | 132.14 g/mol [2] | 140.19 g/mol [3] |

| Appearance | Fine white hygroscopic granules or crystals[2] | Solid |

| Solubility in Water | 74.4 g/100 g water (20 °C) | Data not readily available, but expected to be similar to the non-deuterated form. |

| Melting Point | 235 to 280 °C (decomposes) | >280 °C (decomposes) |

| Density | 1.77 g/cm³ | Data not readily available. |

Table 2: Isotopic Composition

| Isotope | Natural Abundance in Ammonium Sulfate | Enrichment in Ammonium Sulfate-d8 |

| ¹H (Protium) | >99.98% | <2% |

| ²H (Deuterium) | ~0.015% | ≥98% |

| ¹⁴N | ~99.63% | ~99.63% (unless specified as ¹⁵N enriched) |

| ¹⁵N | ~0.37% | ~0.37% (unless specified as ¹⁵N enriched) |

| ³²S | ~95.02% | ~95.02% |

| ³³S | ~0.75% | ~0.75% |

| ³⁴S | ~4.21% | ~4.21% |

| ³⁶S | ~0.02% | ~0.02% |

Experimental Protocols

Protein Precipitation using Ammonium Sulfate

Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins based on their solubility at high salt concentrations.

Objective: To selectively precipitate proteins from a complex mixture.

Materials:

-

Protein solution (e.g., cell lysate, serum)

-

Ammonium sulfate (analytical grade)

-

Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Resuspension Buffer (appropriate for the downstream application)

-

Centrifuge and centrifuge tubes

-

Stir plate and stir bar

-

Ice bath

Protocol:

-

Preparation: Clarify the initial protein solution by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove any cellular debris. Place the clarified supernatant in a beaker on a stir plate in an ice bath and begin gentle stirring.

-

Ammonium Sulfate Addition: Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution to the protein solution. The amount to be added is calculated based on the desired final saturation percentage. It is crucial to add the salt slowly to avoid high local concentrations that can cause unwanted protein denaturation.

-

Incubation: Once the desired saturation is reached, continue to stir the solution gently on ice for a minimum of 4 hours to a maximum of 16 hours to allow for the complete precipitation of the target proteins.

-

Pelleting: Transfer the solution to centrifuge tubes and pellet the precipitated protein by centrifugation (e.g., 25,000 x g for 20 minutes at 4°C).

-

Supernatant Removal: Carefully decant the supernatant. The supernatant can be saved for analysis of proteins that did not precipitate at this salt concentration.

-

Pellet Resuspension: Resuspend the protein pellet in a minimal volume of the desired resuspension buffer.

-

Desalting (Optional but Recommended): Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.

Sample Preparation for NMR Spectroscopy using Deuterated Standards

The use of deuterated solvents and standards is fundamental for obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra of analytes.

Objective: To prepare a sample for NMR analysis, minimizing solvent interference.

Materials:

-

Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

Ammonium sulfate-d8 (if used as an internal standard)

-

NMR tube (clean and unscratched)

-

Vortex mixer

-

Pipettes

Protocol:

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the analyte and is chemically inert to it.

-

Dissolution: Accurately weigh the analyte and dissolve it in the appropriate volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). If using ammonium sulfate-d8 as an internal standard, it should also be dissolved in this step.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Use a vortex mixer if necessary.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube.

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent spectral artifacts.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mandatory Visualizations

Caption: Workflow for protein precipitation using ammonium sulfate.

Caption: A typical workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Caption: Analysis of protein interactions within a signaling pathway.

Applications in Research and Drug Development

Natural Abundance Ammonium Sulfate

The primary application of natural abundance ammonium sulfate in research and drug development is in protein purification . Its "salting out" effect is a cost-effective and straightforward method for the initial fractionation and concentration of proteins from complex mixtures like cell lysates or blood serum. This step is often crucial in the early stages of drug development for isolating and purifying therapeutic proteins, such as monoclonal antibodies and enzymes.

Enriched Ammonium Sulfate-d8

The utility of enriched ammonium sulfate-d8 lies in its isotopic label, which makes it a valuable tool in a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals from non-deuterated solvents can overwhelm the signals from the analyte. By using deuterated compounds, the solvent becomes "invisible" in the ¹H spectrum, allowing for clear observation of the analyte's signals. Ammonium sulfate-d8 can also be used as a standard for quantifying other deuterated molecules in a sample.

-

Mass Spectrometry (MS): Deuterium-labeled compounds are extensively used in mass spectrometry, particularly in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. By exposing a protein to a D₂O-containing buffer, the amide hydrogens on the protein backbone exchange with deuterium at a rate dependent on their solvent accessibility and hydrogen bonding. This allows researchers to map protein-ligand binding sites, identify conformational changes upon drug binding, and study protein folding and unfolding.

-

Metabolic Studies: In drug development, deuterated compounds can be used as tracers to study the metabolic fate of a drug candidate. By tracking the deuterium label, researchers can identify metabolites and elucidate metabolic pathways.

Conclusion

The choice between natural abundance and enriched ammonium sulfate-d8 is dictated by the specific experimental requirements. For bulk protein purification and concentration, the cost-effectiveness of natural abundance ammonium sulfate makes it the preferred choice. However, for advanced analytical applications requiring isotopic labeling, such as NMR spectroscopy and HDX-mass spectrometry, the unique properties of enriched ammonium sulfate-d8 are indispensable. Understanding the distinct characteristics and applications of each is essential for researchers and scientists aiming to achieve robust and reliable experimental outcomes in their pursuit of scientific discovery and drug development.

References

Methodological & Application

Application Notes and Protocols for Ammonium Sulfate-d8 in Protein NMR

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ammonium sulfate-d8 ((ND₄)₂SO₄) in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application detailed is its use as a source for uniform isotopic labeling of proteins with ¹⁵N and deuterium (²H), a critical step for advanced NMR studies of protein structure, dynamics, and interactions.

Introduction

Ammonium sulfate is a widely used reagent in biochemistry, primarily for the purification and precipitation of proteins.[1][2] Its deuterated and ¹⁵N-enriched form, Ammonium sulfate-d8 (¹⁵N₂D₈SO₄), serves a crucial role in the preparation of protein samples for NMR spectroscopy. The incorporation of deuterium and ¹⁵N into a protein of interest significantly enhances the quality of NMR data, particularly for larger proteins (>25 kDa), by reducing signal overlap and sharpening spectral lines.[3][4] This enables the application of powerful NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) to study complex biological systems such as signaling pathways and protein-drug interactions.[5]

Core Applications of Ammonium Sulfate-d8 in Protein NMR

-

Isotopic Labeling: The primary application is as the sole nitrogen source in minimal media for bacterial expression of proteins. The ¹⁵N isotope is incorporated into the protein backbone and sidechains, while the deuterium from the ammonium ions and the D₂O-based media gets incorporated into non-exchangeable C-H positions.

-

Protein Stabilization and Precipitation: Like its non-deuterated counterpart, Ammonium sulfate-d8 can be used for "salting out" proteins. This is a common step for concentrating protein solutions and can also be used to prepare highly concentrated, precipitated protein samples for solid-state NMR.

Data Presentation

The following tables summarize key quantitative data for the application of Ammonium sulfate-d8 in protein NMR.

Table 1: Typical M9 Minimal Media Composition for ¹⁵N and Deuterium Labeling

| Component | Concentration per 1L of Media | Purpose |

| D₂O | 99.9% | Deuterium source for protein deuteration |

| 5x M9 Salts (in D₂O) | 200 mL | Basic salts for bacterial growth |

| Ammonium sulfate-d8 (¹⁵N, 98%) | 1.2 g | Sole ¹⁵N and additional deuterium source |

| ¹³C-glucose (optional) | 2-4 g | ¹³C source for triple-labeling experiments |

| 1 M MgSO₄ (in D₂O) | 2 mL | Source of magnesium ions |

| 1 M CaCl₂ (in D₂O) | 100 µL | Source of calcium ions |

| Trace Metals Solution (100x, in D₂O) | 1 mL | Essential micronutrients |

| Thiamine & Biotin | 1 mL of 1 mg/mL stocks | Vitamins for bacterial growth |

| Antibiotic(s) | As required | Selection for plasmid maintenance |

Table 2: Comparison of NMR Spectral Properties with and without Isotopic Labeling

| Spectral Property | Standard Protein Sample | ¹⁵N/²H Labeled Protein Sample | Quantitative Improvement |

| Signal Resolution | High degree of signal overlap, especially for larger proteins. | Significantly reduced overlap due to ¹⁵N editing and ²H-induced sharpening. | 2- to 10-fold improvement in resolution for larger proteins. |

| Signal Linewidth | Broad lines for proteins >25 kDa due to rapid transverse relaxation. | Narrower lines due to reduced ¹H-¹H dipolar interactions and TROSY effect. | Amide proton transverse relaxation rates can be decreased by approximately twofold. |

| Sensitivity (S/N Ratio) | Low for larger proteins. | Markedly improved due to narrower lines and TROSY effect. | Several-fold sensitivity gain, especially in TROSY-based experiments. |

| Applicable NMR Experiments | Limited to basic 1D and 2D experiments for smaller proteins. | Enables advanced 3D/4D heteronuclear correlation and TROSY-based experiments. | Allows for the study of proteins and complexes up to ~1 MDa. |

Experimental Protocols

Protocol 1: Expression of ¹⁵N/²H-Labeled Protein using Ammonium Sulfate-d8

This protocol describes the expression of a uniformly ¹⁵N- and deuterium-labeled protein in E. coli.

1. Pre-culture Preparation: a. Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of LB medium with the appropriate antibiotic. b. Grow overnight at 37°C with shaking.

2. Adaptation to D₂O (optional but recommended for better yield): a. Inoculate 50 mL of M9 minimal medium prepared with H₂O and containing standard ¹⁴NH₄Cl with the overnight pre-culture. b. Grow until the OD₆₀₀ reaches ~0.8. c. Pellet the cells by centrifugation and resuspend in 50 mL of M9 medium prepared with 50% D₂O. Grow for a few hours. d. Repeat the process with M9 medium prepared with 99.9% D₂O.